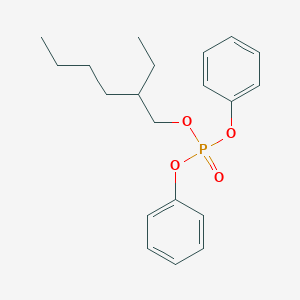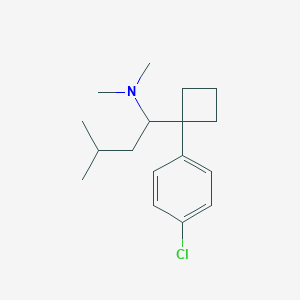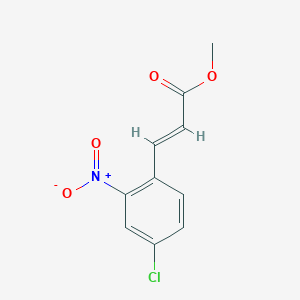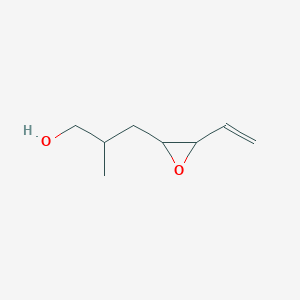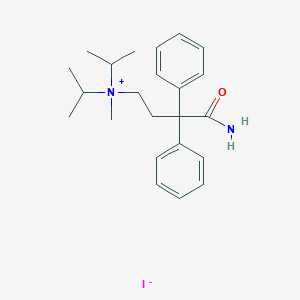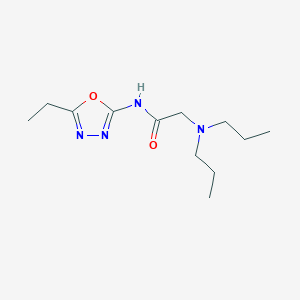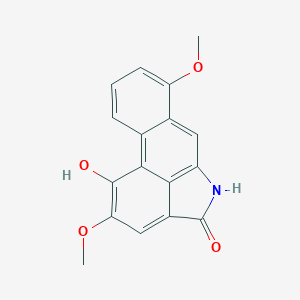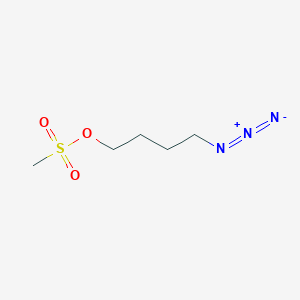![molecular formula C10H16O2 B127881 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde CAS No. 152090-47-6](/img/structure/B127881.png)
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde, also known as ACH-000029, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexyl ketones and has a molecular weight of 208.28 g/mol.
Mechanism Of Action
The exact mechanism of action of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is not fully understood, but it is believed to involve the modulation of the activity of certain ion channels in the nervous system. Specifically, it has been reported to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This may explain its anticonvulsant and analgesic effects.
Biochemical And Physiological Effects
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde has been reported to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of inflammatory disorders. Additionally, it has been reported to increase the levels of GABA in the brain, which may explain its anticonvulsant effects.
Advantages And Limitations For Lab Experiments
One advantage of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is that it has been found to be relatively safe and well-tolerated in animal studies. Additionally, it has been reported to have a relatively long half-life, which may make it a useful tool for studying the long-term effects of certain interventions. However, one limitation of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Future Directions
There are several potential future directions for research on 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde. One area of focus could be the development of more specific and potent analogs of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde that could be used for the treatment of specific disorders. Additionally, further research could be conducted to elucidate the exact mechanism of action of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde and to identify potential targets for drug development. Finally, more studies could be conducted to determine the safety and efficacy of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde in human subjects.
Synthesis Methods
The synthesis of 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium borohydride to yield 2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde. This method has been reported to have a yield of 75% and is relatively simple and efficient.
Scientific Research Applications
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been reported to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
properties
CAS RN |
152090-47-6 |
|---|---|
Product Name |
2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-[(1R,2R)-2-acetylcyclohexyl]acetaldehyde |
InChI |
InChI=1S/C10H16O2/c1-8(12)10-5-3-2-4-9(10)6-7-11/h7,9-10H,2-6H2,1H3/t9-,10+/m1/s1 |
InChI Key |
IWYZWGBEUJSIQM-ZJUUUORDSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCCC[C@@H]1CC=O |
SMILES |
CC(=O)C1CCCCC1CC=O |
Canonical SMILES |
CC(=O)C1CCCCC1CC=O |
synonyms |
Cyclohexaneacetaldehyde-formyl-d, 2-acetyl-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



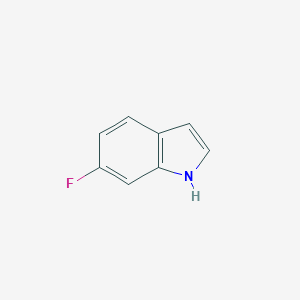
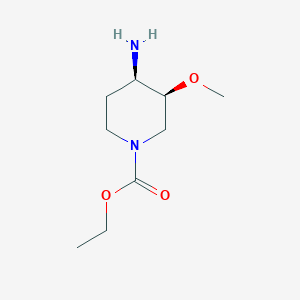
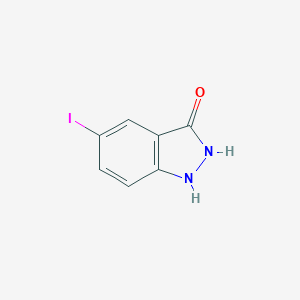
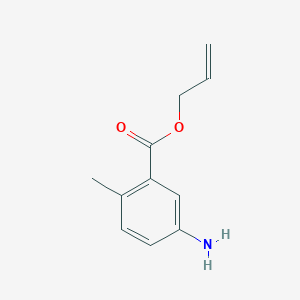
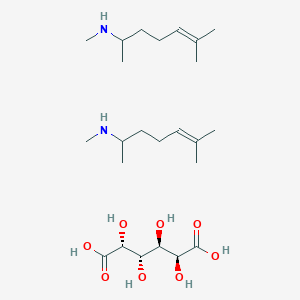
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)
